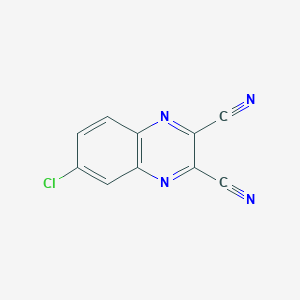

6-Chloroquinoxaline-2,3-dicarbonitrile

Description

Contextual Significance of Quinoxalinedicarbonitriles in Organic Chemistry and Materials Science

Quinoxaline (B1680401) derivatives, bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, have long been a subject of intense scientific interest. The incorporation of dicarbonitrile groups onto the quinoxaline scaffold, creating quinoxalinedicarbonitriles, significantly enhances their electron-accepting properties. This characteristic is of paramount importance in the field of materials science, particularly for the development of organic electronic materials.

These compounds serve as crucial components in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the quinoxalinedicarbonitrile core allows for the tuning of electronic properties, such as electron mobility and energy levels, which are critical for the performance of these devices. In organic chemistry, the nitrile groups offer versatile reactivity, enabling their conversion into various other functional groups and facilitating the construction of more complex molecular architectures.

Overview of Halogenated Heterocycles as Strategic Chemical Building Blocks

Halogenated heterocyclic compounds are indispensable tools in modern synthetic chemistry. The introduction of a halogen atom, such as chlorine, into a heterocyclic ring system provides a reactive handle for a wide array of chemical transformations. This strategic placement of a halogen allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.

The presence of a halogen can also modulate the electronic properties and biological activity of a molecule. In medicinal chemistry, halogenation is a common strategy to enhance the efficacy of drug candidates by improving their binding affinity to biological targets and metabolic stability. In materials science, the introduction of halogens can influence the molecular packing and solid-state properties of organic materials, thereby impacting their performance in electronic devices.

Scope and Academic Focus of Research on 6-Chloroquinoxaline-2,3-dicarbonitrile

Research on this compound is primarily concentrated on its role as a versatile precursor for the synthesis of novel functional materials. The combination of the electron-withdrawing dicarbonitrile groups and the reactive chloro substituent makes this compound a particularly attractive building block.

Key Research Areas:

Monomer for Polyquinoxalines: The compound is investigated as a monomer for the synthesis of high-performance polyquinoxaline polymers. These polymers are known for their excellent thermal stability, chemical resistance, and desirable electronic properties, making them suitable for applications in the aerospace and electronics industries.

Precursor for Thermally Activated Delayed Fluorescence (TADF) Materials: A significant area of research involves the use of this compound in the development of emitters for OLEDs. rsc.orgresearchgate.net The strong electron-accepting nature of the quinoxaline-dicarbonitrile core is beneficial for designing molecules with a small energy gap between their singlet and triplet excited states, a key requirement for efficient TADF. rsc.orgnih.gov

Building Block for Covalent Organic Frameworks (COFs): The dinitrile functionality allows for its use as a building block in the construction of porous crystalline polymers known as COFs. The resulting frameworks can be explored for applications in gas storage, catalysis, and sensing.

The academic focus is on understanding the structure-property relationships of materials derived from this compound. Researchers are actively exploring how modifications to the this compound core can be used to fine-tune the optical and electronic properties of the final materials.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 72114-24-0 |

| Molecular Formula | C₁₀H₃ClN₄ |

| Molecular Weight | 214.61 g/mol |

| Appearance | (Typically) Crystalline solid |

| Solubility | Soluble in common organic solvents |

Note: Experimental values for properties like melting point and detailed spectroscopic data are not consistently reported in publicly available literature and would require access to specific experimental characterization reports.

Structure

3D Structure

Properties

CAS No. |

72114-24-0 |

|---|---|

Molecular Formula |

C10H3ClN4 |

Molecular Weight |

214.61 g/mol |

IUPAC Name |

6-chloroquinoxaline-2,3-dicarbonitrile |

InChI |

InChI=1S/C10H3ClN4/c11-6-1-2-7-8(3-6)15-10(5-13)9(4-12)14-7/h1-3H |

InChI Key |

PDDDTAWAZRWZNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)C#N)C#N |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Studies of 6 Chloroquinoxaline 2,3 Dicarbonitrile

Reactivity of the Nitrile Groups

The two nitrile groups at the 2- and 3-positions of the quinoxaline (B1680401) ring are highly activated by the electron-withdrawing nature of the pyrazine (B50134) ring. This electronic feature renders the carbon atoms of the nitrile groups electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic Additions to the Nitrile Functionality

The electron-deficient character of the nitrile carbons in 6-chloroquinoxaline-2,3-dicarbonitrile facilitates the addition of nucleophiles. A variety of nucleophiles, including amines, thiols, and alcohols, can potentially react with the nitrile groups. These reactions typically proceed via attack of the nucleophile on the nitrile carbon, leading to the formation of an intermediate imine, which can then undergo further reactions such as cyclization or hydrolysis.

For instance, the reaction with binucleophiles like hydrazine (B178648) and its derivatives can lead to the formation of fused heterocyclic systems. The initial nucleophilic attack of one amino group of hydrazine onto one of the nitrile carbons, followed by an intramolecular cyclization involving the second amino group and the other nitrile, would be expected to yield condensed pyrazino[2,3-b]quinoxaline derivatives. While specific studies on this compound are not abundant, the general reactivity of dinitriles on aromatic systems supports this potential transformation.

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile groups is another plausible transformation. This would initially form an imine anion, which upon hydrolysis would yield a ketone. Given the presence of two nitrile groups, the reaction could potentially lead to the formation of diketones or, with careful control of stoichiometry, to the selective reaction at one nitrile group.

| Nucleophile | Potential Product Type | Reaction Conditions (General) |

| Hydrazine | Fused heterocycles (e.g., pyrazino[2,3-b]quinoxalines) | Reflux in a suitable solvent (e.g., ethanol) |

| Amines | Amidines, heterocycles | Varies depending on amine and reaction conditions |

| Thiols | Thioimidates | Base catalysis |

| Alcohols | Imidates | Acid or base catalysis |

| Grignard Reagents | Ketones (after hydrolysis) | Anhydrous ether or THF |

| Organolithium Reagents | Ketones (after hydrolysis) | Anhydrous ether or hexane |

Cycloaddition Reactions Involving Dinitriles

The dinitrile functionality in this compound can participate in cycloaddition reactions. For example, [3+2] cycloaddition with azides is a well-established method for the synthesis of tetrazoles. In the case of this compound, reaction with sodium azide (B81097) could potentially lead to the formation of a bis-tetrazolylquinoxaline derivative. This transformation would involve the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bonds of the nitrile groups.

Diels-Alder or [4+2] cycloadditions, where the dinitrile acts as a dienophile, are also conceivable, particularly with electron-rich dienes. The electron-withdrawing nature of the quinoxaline ring would enhance the dienophilic character of the nitrile groups. Such reactions would lead to the formation of complex, fused heterocyclic systems.

| Reaction Type | Reagent | Potential Product |

| [3+2] Cycloaddition | Sodium Azide | Bis-tetrazolylquinoxaline |

| [4+2] Cycloaddition | Electron-rich Dienes | Fused heterocyclic systems |

Hydrolysis and Related Transformations of the Nitrile Groups

The nitrile groups of this compound can be hydrolyzed to carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through an amide intermediate to furnish the corresponding dicarboxylic acid.

Base-catalyzed hydrolysis, on the other hand, involves heating with an aqueous solution of a strong base, like sodium hydroxide. This initially produces the disodium (B8443419) salt of the carboxylic acid, which upon acidification yields the dicarboxylic acid. The harsh conditions required for hydrolysis highlight the stability of the nitrile groups, but also their potential as precursors for carboxylic acid functionalities.

| Reaction | Reagents | Intermediate | Final Product |

| Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), heat | Dicarboxamide | Quinoxaline-2,3-dicarboxylic acid |

| Base Hydrolysis | NaOH (aq) or KOH (aq), heat | Dicarboxylate salt | Quinoxaline-2,3-dicarboxylic acid (after acidification) |

Reactivity of the Chloro Substituent

The chloro group at the 6-position of the quinoxaline ring is susceptible to displacement by nucleophiles and can participate in various metal-catalyzed cross-coupling reactions. The reactivity of this position is influenced by the electronic properties of the quinoxaline ring system.

Nucleophilic Aromatic Substitution (SNAr) at the Chlorinated Position

The chloro substituent on the electron-deficient quinoxaline ring is activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (Meisenheimer complex). Subsequent elimination of the chloride ion yields the substituted product.

A wide range of nucleophiles can be employed in SNAr reactions with this compound. These include amines, alkoxides, and thiolates. For example, reaction with ammonia (B1221849) or primary/secondary amines can be used to introduce amino functionalities at the 6-position. Similarly, reaction with sodium methoxide (B1231860) would yield the 6-methoxy derivative. The reaction of 6-halogeno-2,3-dimethylquinoxalines with potassium amide in liquid ammonia has been shown to produce a mixture of 5-amino and 6-amino derivatives, suggesting the possibility of such transformations. researchgate.net

| Nucleophile | Product |

| Ammonia | 6-Aminoquinoxaline-2,3-dicarbonitrile |

| Primary/Secondary Amines | 6-(Alkyl/Dialkylamino)quinoxaline-2,3-dicarbonitrile |

| Sodium Methoxide | 6-Methoxyquinoxaline-2,3-dicarbonitrile |

| Sodium Thiophenoxide | 6-(Phenylthio)quinoxaline-2,3-dicarbonitrile |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro group at the 6-position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the structural diversification of the quinoxaline core.

Suzuki Coupling: This reaction involves the coupling of the chloroquinoxaline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position.

Sonogashira Coupling: The Sonogashira reaction couples the chloroquinoxaline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a direct method for the synthesis of 6-alkynylquinoxaline derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloroquinoxaline with a wide variety of primary and secondary amines, including anilines and heterocyclic amines. This method is often milder and more general than traditional SNAr amination reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Aryl/heteroarylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 6-Aryl/heteroarylquinoxaline-2,3-dicarbonitrile |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 6-Alkynylquinoxaline-2,3-dicarbonitrile |

| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃, phosphine (B1218219) ligand, base (e.g., NaOtBu) | 6-Amino-substituted quinoxaline-2,3-dicarbonitrile (B98847) |

Other Derivatization Strategies at the Haloaromatic Site

The chlorine substituent at the 6-position of the this compound ring serves as a versatile handle for introducing a wide array of functional groups. The strong electron-withdrawing nature of the pyrazine ring and the two nitrile groups activates the C6-Cl bond towards nucleophilic aromatic substitution (SNAr). Beyond this, modern cross-coupling methodologies provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a primary pathway for the derivatization of this compound. chemeurope.com This reaction proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. dalalinstitute.com The rate of reaction is significantly enhanced by the presence of the electron-withdrawing dicarbonitrile and quinoxaline core, which stabilize the negative charge of the intermediate.

Common nucleophiles employed in these reactions include alkoxides, phenoxides, amines, and thiols. For instance, reaction with various alkoxides can furnish a series of 6-alkoxyquinoxaline derivatives. Similarly, treatment with primary or secondary amines yields the corresponding 6-aminoquinoxaline (B194958) compounds. Research on related 6-halogeno-2,3-dimethylquinoxalines has demonstrated that amination can proceed, confirming the viability of substitution at the C6 position. researchgate.net

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |

| Alcohol (R-OH) | NaH or KH in THF/DMF | 6-Alkoxyquinoxaline-2,3-dicarbonitrile |

| Phenol (Ar-OH) | K₂CO₃ or Cs₂CO₃ in DMF | 6-Aryloxyquinoxaline-2,3-dicarbonitrile |

| Amine (R₂NH) | Base (e.g., Et₃N, K₂CO₃) | 6-Aminoquinoxaline-2,3-dicarbonitrile |

| Thiol (R-SH) | NaH or K₂CO₃ in DMF | 6-Alkylthioquinoxaline-2,3-dicarbonitrile |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming C-C and C-heteroatom bonds, and they are highly applicable for the derivatization of this compound.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloroquinoxaline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu Studies on 2,6-dichloroquinoxaline (B50164) have shown that regioselective Suzuki coupling at the C6 position can be achieved, suggesting that similar selectivity would be possible for the target compound, yielding 6-aryl or 6-vinyl derivatives. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction couples the chloroquinoxaline with an organotin compound. wikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. core.ac.uk

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the chloroquinoxaline with a primary or secondary amine. wikipedia.orglibretexts.org This method is often preferred over traditional SNAr for less nucleophilic amines. Research on the selective amination of 6-bromo-2-chloroquinoline (B23617) highlights the potential for controlled, site-selective amination on similar heterocyclic systems. nih.gov

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid (RB(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | 6-Aryl/vinyl-quinoxaline-2,3-dicarbonitrile |

| Stille | Organostannane (RSnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 6-Aryl/vinyl/alkyl-quinoxaline-2,3-dicarbonitrile |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/BINAP, XPhos, etc. | 6-Amino-quinoxaline-2,3-dicarbonitrile |

Reactivity of the Quinoxaline Core

The reactivity of the quinoxaline core in this compound is dominated by the electronic properties of the fused pyrazine and benzene (B151609) rings, which are heavily influenced by the substituents.

Electrophilic Aromatic Substitution Reactions (if applicable)

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the quinoxaline nucleus is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyrazine ring. This electron deficiency deactivates the entire heterocyclic system towards attack by electrophiles.

Furthermore, the presence of the strongly electron-withdrawing chloro and dicarbonitrile substituents on the this compound molecule further deactivates the benzene portion of the ring system. Consequently, the molecule is highly unreactive towards standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Attempts to perform such reactions would likely require exceptionally harsh conditions and would be expected to result in low yields or decomposition of the starting material. There is a lack of published research detailing successful electrophilic aromatic substitution on this specific compound, which supports the prediction of its low reactivity in this context.

Reduction Reactions of the Pyrazine Ring

The pyrazine ring of the quinoxaline system can be selectively reduced to afford dihydro- or tetrahydroquinoxaline derivatives. These reactions effectively saturate the heterocyclic portion of the molecule, altering its electronic and geometric properties.

Catalytic Hydrogenation Catalytic hydrogenation is a common method for the reduction of N-heteroaromatic compounds. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere can lead to the reduction of the pyrazine ring. The reaction typically proceeds to give the 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative. The specific conditions (pressure, temperature, solvent, and catalyst) would need to be optimized to achieve selective reduction of the pyrazine ring without affecting the nitrile or chloro groups.

Chemical Reduction Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is not typically reactive enough to reduce the aromatic pyrazine ring on its own. rsc.org However, more powerful hydride reagents like lithium aluminum hydride (LiAlH₄) could potentially reduce the pyrazine ring, but would also readily reduce the nitrile groups, leading to a mixture of products. A combination of sodium cyanoborohydride (NaBH₃CN) in the presence of an acylating agent like benzyl (B1604629) chloroformate has been shown to achieve regioselective reduction and N-protection of the pyrazine ring in other substituted quinoxalines. This method could potentially be applied to this compound to yield a 1,2,3,4-tetrahydroquinoxaline derivative.

Oxidation Studies of the Quinoxaline Nucleus

The nitrogen atoms of the quinoxaline core are susceptible to oxidation, leading to the formation of N-oxides. These N-oxide derivatives have altered electronic properties and can serve as intermediates for further functionalization.

N-Oxidation The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in acetic acid. scienceinfo.comrsc.orgorganic-chemistry.orgnih.gov The reaction can lead to the formation of a mono-N-oxide or a di-N,N'-oxide. For this compound, oxidation would be expected to occur at one or both of the nitrogen atoms in the pyrazine ring. The presence of the electron-withdrawing chloro group may influence the regioselectivity of a mono-oxidation reaction. In related chlorinated pyrazines and quinoxalines, oxidation often occurs specifically on the nitrogen adjacent to the halogen-bearing carbon.

The formation of quinoxaline 1,4-di-N-oxides can also increase the reactivity of the molecule towards nucleophilic substitution. researchgate.net

Oxidative Cleavage Under very harsh oxidative conditions, such as with hot alkaline potassium permanganate, the benzene ring of the quinoxaline nucleus can be cleaved, leading to the formation of pyrazine-2,3-dicarboxylic acid derivatives. However, given the presence of the dicarbonitrile groups already on the pyrazine ring of the target molecule, this type of degradation is less synthetically relevant.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Transition States

While specific experimental and computational studies on the reaction mechanisms of this compound are scarce, the pathways for its key transformations can be inferred from well-established principles and studies on analogous systems.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) The SNAr reaction at the C6 position is predicted to proceed via a classical two-step addition-elimination mechanism.

Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This leads to the formation of a negatively charged, non-aromatic intermediate known as the Meisenheimer complex. dalalinstitute.com The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge is effectively delocalized through resonance onto the electron-withdrawing nitrile groups and the nitrogen atoms of the quinoxaline ring. This stabilization lowers the activation energy of the first step, which is typically rate-determining.

Elimination Step (Fast): The aromaticity of the ring is restored by the rapid expulsion of the chloride leaving group from the Meisenheimer complex.

Computational studies on related electron-deficient heteroaromatic systems suggest that while the two-step pathway is common, some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single transition state. nih.gov For this compound, the high degree of activation likely favors the formation of a discrete Meisenheimer intermediate.

Mechanism of Palladium-Catalyzed Cross-Coupling The mechanisms of reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings proceed through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Oxidative Addition: The active Pd(0) catalyst inserts into the C6-Cl bond of the quinoxaline, forming an organopalladium(II) complex. This is often the rate-limiting step of the cycle.

Transmetalation (for Suzuki/Stille) or Ligand Exchange (for Buchwald-Hartwig): In the Suzuki reaction, the boronic acid (activated by a base) transfers its organic group to the palladium center, displacing the chloride. harvard.edu In the Stille reaction, the organotin reagent performs a similar transfer. wikipedia.org In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, and deprotonation by a base forms a palladium-amido complex. wikipedia.org

Reductive Elimination: The two organic groups (the quinoxaline and the newly transferred group) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands coordinated to the palladium atom play a critical role in each step, influencing the rate, efficiency, and selectivity of the reaction by modulating the electronic and steric properties of the metal center. snnu.edu.cn

Kinetic and Thermodynamic Studies of Reactions

A comprehensive review of available scientific literature reveals a significant gap in the documented kinetic and thermodynamic studies specifically concerning reactions of this compound. While the synthesis and qualitative reactivity of quinoxaline derivatives are subjects of ongoing research, detailed quantitative analysis of reaction rates, activation parameters, and thermodynamic data for this compound remains largely unexplored in publicly accessible research.

General principles of physical organic chemistry can offer a qualitative understanding of the reactivity of this compound. The quinoxaline core, being an electron-deficient aromatic system, is susceptible to nucleophilic substitution. The presence of a chlorine atom at the 6-position provides a potential site for such reactions. The electron-withdrawing nature of the two nitrile groups at the 2 and 3-positions would further activate the quinoxaline ring towards nucleophilic attack.

However, without specific experimental data, any discussion on the kinetics and thermodynamics of reactions involving this compound would be purely speculative. Essential data for a thorough analysis, such as rate constants, activation energies (Ea), and Arrhenius parameters for various reactions, are not available in the surveyed literature. Similarly, thermodynamic data, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with its reactions, have not been reported.

To provide a quantitative understanding of the reaction chemistry of this compound, dedicated kinetic and thermodynamic studies would be necessary. Such studies would involve:

Kinetic Experiments: Measuring the rate of reaction of this compound with various reagents under controlled conditions of temperature, pressure, and concentration. This would allow for the determination of the reaction order and the rate constant.

Temperature Dependence Studies: Conducting kinetic experiments at different temperatures to determine the activation energy and the pre-exponential factor from the Arrhenius equation.

Calorimetry: Employing techniques such as isothermal titration calorimetry or reaction calorimetry to directly measure the heat changes associated with reactions, thereby providing values for the enthalpy of reaction.

Equilibrium Studies: Determining the equilibrium constants for reversible reactions at various temperatures to calculate the standard Gibbs free energy, enthalpy, and entropy changes.

The absence of such data in the current body of scientific literature prevents the creation of detailed data tables and an in-depth analysis of the kinetic and thermodynamic profiles of reactions involving this compound. Future research in this area would be invaluable for a more complete understanding of the chemical behavior of this compound.

Spectroscopic and Diffraction Methodologies for Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insight into the molecular vibrations of a compound, allowing for the identification of functional groups and the elucidation of its structural framework.

Interpretation of Characteristic Vibrational Modes

The vibrational spectrum of 6-Chloroquinoxaline-2,3-dicarbonitrile is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups and structural motifs within the molecule.

Nitrile (C≡N) Stretching: The two nitrile groups are anticipated to produce a strong and sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. The intensity of this band can be influenced by the electronic environment; electron-withdrawing groups, such as the chloro- and quinoxaline (B1680401) moieties, tend to slightly increase the frequency and decrease the intensity of the C≡N stretching vibration.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations of the quinoxaline ring system are expected to appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N Stretching: The skeletal vibrations of the quinoxaline ring, involving C=C and C=N stretching, will give rise to a series of bands in the 1400-1600 cm⁻¹ region. These bands are often complex due to the fused ring system.

C-Cl Stretching: The stretching vibration of the C-Cl bond is expected to be observed in the lower frequency region of the spectrum, typically between 760 and 505 cm⁻¹. Studies on similar chloro-substituted quinolines have identified these modes in the 650-680 cm⁻¹ range. dergipark.org.tr

In-plane and Out-of-plane Bending: The C-H in-plane bending modes for aromatic compounds are generally found between 1000 and 1300 cm⁻¹, while the out-of-plane bending vibrations occur in the 750-1000 cm⁻¹ range. dergipark.org.tr

The following table summarizes the expected characteristic vibrational modes for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| Aromatic C-H In-plane Bend | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-plane Bend | 1000 - 750 | Strong |

| C-Cl Stretch | 760 - 505 | Medium to Strong |

Correlation of Experimental Spectra with Theoretical Calculations

In modern structural analysis, experimental vibrational spectra are frequently correlated with theoretical calculations, most commonly employing Density Functional Theory (DFT). dergipark.org.tr This approach allows for a more detailed and accurate assignment of the observed vibrational bands. The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation: The vibrational frequencies and their corresponding intensities are then calculated for the optimized geometry.

Scaling: Due to the harmonic approximation used in the calculations and other systematic errors, the calculated frequencies are often scaled by an empirical factor to improve their agreement with the experimental data.

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular vibrational mode, leading to a more precise assignment of the spectral bands.

For this compound, such a computational study would be invaluable in confirming the assignments of the complex vibrational modes of the quinoxaline ring system and understanding the electronic effects of the chloro and dicarbonitrile substituents on the vibrational spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule, offering insights into its electronic structure, conjugation, and potential for luminescence.

Analysis of Electronic Transitions and Energy Levels

The UV-Vis absorption spectrum of this compound is expected to be characterized by multiple absorption bands in the ultraviolet and possibly the visible regions, arising from π → π* and n → π* electronic transitions within the aromatic quinoxaline system. The presence of the dicarbonitrile groups, which are electron-withdrawing, and the chloro group can influence the position and intensity of these absorption bands.

Based on studies of related quinoxaline derivatives, one can anticipate absorption maxima in the UV region, with the possibility of the absorption tail extending into the visible range, especially with increased conjugation. researchgate.net The electronic transitions are likely to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical calculations using Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra and to identify the nature of the electronic transitions. dergipark.org.tr

The introduction of two nitrile groups may also open up the possibility of fluorescence. Studies on quinoline-3,4-dicarbonitrile derivatives have shown that these compounds can be fluorescent, with emission wavelengths being highly dependent on the substitution pattern. sciforum.net The presence of the chloro group and the specific arrangement of the dicarbonitrile groups in this compound would determine its specific fluorescence properties, including the emission wavelength and quantum yield.

Solvent Effects on Spectroscopic Properties

The polarity of the solvent can have a significant impact on the electronic absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. For polar molecules, an increase in solvent polarity often leads to a bathochromic (red) shift of the π → π* absorption bands and a hypsochromic (blue) shift of the n → π* bands.

In fluorescence spectroscopy, the effect of solvent polarity on the emission wavelength can provide information about the change in dipole moment of the molecule upon excitation. A larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents is often indicative of a more polar excited state. For this compound, a systematic study of its spectroscopic properties in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring of the quinoxaline moiety. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the chloro and dicarbonitrile groups. Based on data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the aromatic protons are expected to resonate in the downfield region, likely between 7.0 and 8.5 ppm. researchgate.net

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The carbon atoms of the nitrile groups are expected to appear in the range of 115-125 ppm. The carbon atoms of the quinoxaline ring will resonate in the aromatic region (typically 120-150 ppm), with the carbons directly attached to the nitrogen and chlorine atoms showing distinct chemical shifts. The following table provides an estimated range for the ¹³C chemical shifts based on analogous structures.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C≡N | 125 - 115 |

| Quinoxaline Ring Carbons | 150 - 120 |

| Carbon attached to Chlorine (C-Cl) | 140 - 130 |

Detailed analysis of the ¹H and ¹³C NMR spectra, including two-dimensional techniques such as COSY, HSQC, and HMBC, would be essential for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecular structure of this compound.

Advanced 1D and 2D NMR Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the aromatic protons of the quinoxaline ring system. Based on the structure, three distinct aromatic proton signals would be expected. The substitution pattern, including the electron-withdrawing chloro and dicarbonitrile groups, would influence the chemical shifts of these protons, typically causing them to appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. For this compound, ten distinct carbon signals are anticipated: three for the aromatic CH groups, five for the quaternary carbons of the fused ring system, and two for the nitrile carbons. The chemical shifts of the nitrile carbons would be particularly characteristic.

2D NMR Techniques: To definitively assign the proton and carbon signals and to establish connectivity, a series of 2D NMR experiments would be crucial:

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons, helping to delineate the spin system of the aromatic protons on the chloro-substituted ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

Computational Prediction of NMR Chemical Shifts

In the absence of experimental data or to aid in its interpretation, computational methods for predicting NMR chemical shifts have become increasingly reliable. Density Functional Theory (DFT) is a commonly used approach for this purpose. The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts can be compared with experimental data to confirm the structural assignment or to distinguish between possible isomers.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and deducing structural features.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition and, consequently, the molecular formula. For this compound (C₁₀H₃ClN₄), HRMS would be used to confirm its exact mass, which is a critical piece of data for its initial identification.

Fragmentation Pattern Analysis for Structural Elucidation

In techniques such as electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information. For this compound, the fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Potential fragmentation pathways could include the loss of a chlorine atom, cyanide radicals (CN), or the cleavage of the pyrazine (B50134) ring. The observed fragments would be analyzed to piece together the structure of the parent molecule.

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive structural information for crystalline compounds, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields a three-dimensional electron density map from which the atomic positions can be determined.

For this compound, this technique would provide precise measurements of:

The planarity of the quinoxaline ring system.

The bond lengths and angles of the entire molecule, including the C-Cl and C-CN bonds.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking or halogen bonding.

This detailed structural information is invaluable for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not readily found in the literature, analysis of related quinoxaline derivatives often reveals planar ring systems and significant intermolecular stacking interactions.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of various close contacts between neighboring molecules.

For a given crystal structure, the Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto this surface, a detailed picture of intermolecular interactions emerges.

The dnorm surface, in particular, is useful for identifying regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically highlighting hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 35.0 |

| C···H/H···C | 20.5 |

| N···H/H···N | 15.2 |

| Cl···H/H···Cl | 12.8 |

| C···C | 8.5 |

| N···C/C···N | 4.3 |

| Cl···N/N···Cl | 2.1 |

| Other | 1.6 |

Note: This table is hypothetical and for illustrative purposes only, as no published data for this compound is available.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for characterizing crystalline solids. It provides information about the phase purity, crystal structure, and unit cell dimensions of a material. In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present in the sample. The positions of the diffraction peaks are determined by the size and shape of the unit cell (Bragg's Law), while the intensities of the peaks are related to the arrangement of atoms within the unit cell.

For this compound, a PXRD analysis would be crucial to:

Confirm the crystalline nature of a synthesized sample.

Identify the specific polymorphic form, if multiple crystalline forms exist.

Assess the phase purity of the material.

Determine the unit cell parameters, which can be compared with data from single-crystal X-ray diffraction if available.

The experimental PXRD pattern can be compared to a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk identity of a synthesized material.

Table 2: Illustrative Powder X-ray Diffraction Data for a Crystalline Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 40 |

| 15.8 | 5.61 | 100 |

| 20.5 | 4.33 | 65 |

| 25.1 | 3.55 | 95 |

| 28.9 | 3.09 | 50 |

Note: This table is a generic example and does not represent actual data for this compound.

Without access to experimental or computational data for the target compound, a more detailed and specific analysis as requested in the prompt cannot be provided.

Computational and Theoretical Investigations of 6 Chloroquinoxaline 2,3 Dicarbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By using functionals that approximate the exchange-correlation energy, DFT methods can provide accurate predictions of molecular properties. For 6-Chloroquinoxaline-2,3-dicarbonitrile, DFT calculations are instrumental in elucidating its structural, electronic, and spectroscopic features. Such calculations are typically performed using a basis set like 6-311++G(d,p) in conjunction with a functional such as B3LYP.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Theoretical calculations for similar quinoxaline (B1680401) derivatives have shown that the optimized structures are generally planar, which allows for effective resonance between different parts of the molecule. researchgate.net The planarity of the quinoxaline ring system is a key factor in its electronic properties.

Conformational analysis, which is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also a critical aspect. For this compound, the primary focus of conformational analysis would be on the orientation of the chloro and dicarbonitrile substituents relative to the quinoxaline core, although the rigidity of the core limits the number of possible conformers.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Cl Bond Length | Value |

| C-C (ring) Bond Lengths | Value Range |

| C-N (ring) Bond Lengths | Value Range |

| C≡N Bond Length | Value |

| C-C-C Bond Angles | Value Range |

Note: Specific values would be obtained from detailed DFT calculations.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

For quinoxaline derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. researchgate.net In this compound, the electron-withdrawing nature of the chloro and dicarbonitrile groups is expected to significantly influence the energies and distributions of the frontier orbitals. DFT calculations can provide detailed visualizations of the HOMO and LUMO, offering insights into the charge transfer characteristics of the molecule. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable experimental technique for identifying functional groups and determining the structure of a molecule. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can then be correlated with experimental IR spectra to aid in the assignment of the observed vibrational bands.

For this compound, characteristic vibrational modes would include the C-Cl stretching, C≡N stretching of the nitrile groups, and the various C-H and C-N vibrations of the quinoxaline ring. Theoretical calculations often overestimate the vibrational frequencies due to the harmonic approximation, so scaling factors are typically applied to improve the agreement with experimental data. dergipark.org.tr

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. DFT calculations can be used to predict the NLO properties of molecules by calculating the polarizability (α) and the first-order hyperpolarizability (β). analis.com.my

Molecules with large hyperpolarizability values are considered good candidates for NLO materials. analis.com.my The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance the NLO response. analis.com.my For this compound, the combination of the electron-withdrawing chloro and dicarbonitrile groups with the π-system of the quinoxaline ring suggests that it may exhibit interesting NLO properties. Computational studies on similar quinoxaline derivatives have explored their potential as NLO materials. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily used to study the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited states. mdpi.com This is particularly useful for understanding the electronic absorption and emission properties of a molecule.

The absorption of ultraviolet and visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. TD-DFT calculations can predict the excitation energies and oscillator strengths of these electronic transitions, which can be used to simulate the UV-Vis absorption spectrum of the molecule. nih.govnih.gov

For this compound, the simulated UV-Vis spectrum would show absorption bands corresponding to π-π* and n-π* transitions within the quinoxaline ring system. The positions and intensities of these bands are influenced by the substituents on the ring. researchgate.net By comparing the simulated spectrum with the experimentally measured spectrum, a deeper understanding of the electronic transitions can be achieved. nih.govresearchgate.net Similarly, TD-DFT can also be used to predict the emission spectra (fluorescence and phosphorescence) by calculating the properties of the first excited state. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | Value | Value |

| S0 → S2 | Value | Value |

Note: These values are predictions from TD-DFT calculations and can be compared with experimental data.

Characterization of Singlet and Triplet Excited States

The photophysical properties of quinoxaline and its derivatives are of significant interest, and their excited states can be characterized using computational methods like Time-Dependent Density Functional Theory (TD-DFT). Theoretical studies on the parent quinoxaline molecule show that its low-lying excited states are of nπ* and ππ* character. researchgate.net The presence of nitrogen atoms introduces lone pairs, leading to n→π* transitions, which are typically lower in energy than the π→π* transitions of the aromatic system.

For this compound, the electronic nature of the excited states is expected to be significantly influenced by the chloro and dicarbonitrile substituents. Both the chlorine atom and the nitrile groups are electron-withdrawing, which can lower the energy of the π and π* orbitals. This can lead to a red shift in the absorption and emission spectra compared to the unsubstituted quinoxaline.

A theoretical study on quinoxaline, quinazoline, and phthalazine (B143731) provides insight into the formation of triplet states. rsc.org The study suggests that for quinoxaline, the S1 → T1 channel is responsible for rapid intersystem crossing. rsc.org The energy gap between the lowest singlet (S1) and triplet (T1) excited states is a crucial parameter in determining the photophysical behavior of the molecule. For quinoxaline derivatives, this gap can be tuned by the introduction of different functional groups. While specific calculations for this compound are not available, it is anticipated that the strong electron-withdrawing nature of the nitrile groups would modulate the S1-T1 gap.

Table 1: Theoretical Excited State Data for Unsubstituted Quinoxaline

| State | Character | Excitation Energy (eV) |

| S1 | nπ | 3.25 |

| T1 | ππ | 2.68 |

| T2 | nπ* | 3.18 |

Note: Data is for the parent quinoxaline molecule and serves as a reference. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For quinoxaline derivatives, the nitrogen atoms are expected to be regions of high electron density (negative potential) due to their lone pairs of electrons. A computational study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a related chloroquinoxaline derivative, showed that the most negative regions are localized around the oxygen and nitrogen atoms. researchgate.net

In the case of this compound, the MEP map would be significantly influenced by the chloro and dicarbonitrile groups. The nitrogen atoms of the quinoxaline ring and the nitrile groups would represent areas of strong negative potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the quinoxaline ring, particularly those adjacent to the electron-withdrawing substituents, would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom would also contribute to the electrostatic potential distribution.

Chemical Reactivity Descriptors

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a method rooted in density functional theory that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

For quinoxaline derivatives, Fukui function analysis can pinpoint the specific atoms that are most likely to participate in chemical reactions. Studies on various heterocyclic compounds, including quinoxalines, have utilized Fukui functions to understand their reactivity. asianpubs.org For this compound, the nitrogen atoms of the quinoxaline ring are expected to be potential sites for electrophilic attack, as indicated by a higher value of the Fukui function for nucleophilic attack (f+). The carbon atoms of the dicarbonitrile groups and the carbon atoms of the quinoxaline ring attached to the electron-withdrawing groups are likely to be the primary sites for nucleophilic attack, which would be reflected in higher values of the Fukui function for electrophilic attack (f-).

Global Reactivity Indices (Hardness, Softness, Electrophilicity Index)

Hardness (η) is a measure of the resistance to a change in electron distribution. A higher hardness value indicates greater stability and lower reactivity.

Softness (S) is the reciprocal of hardness and indicates the ease of electron transfer.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Computational studies on quinoline (B57606) derivatives, which are structurally similar to quinoxalines, have shown how substituents can modulate these global reactivity descriptors. mdpi.com For this compound, the presence of the strongly electron-withdrawing chloro and dicarbonitrile groups is expected to lower the LUMO energy significantly, leading to a smaller HOMO-LUMO gap. This would result in a lower hardness, higher softness, and a higher electrophilicity index compared to unsubstituted quinoxaline, suggesting that this compound is a relatively reactive and strongly electrophilic molecule.

Table 2: Calculated Global Reactivity Indices for a Representative Quinoxaline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -2.45 |

| Hardness (η) | 2.22 |

| Softness (S) | 0.225 |

| Electrophilicity Index (ω) | 4.98 |

Note: The data presented is for a representative quinoxaline derivative and is intended for illustrative purposes. Actual values for this compound will vary.

Molecular Dynamics Simulations (if applied to non-biological systems/interactions)

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of their interactions with their environment. While many MD studies of quinoxaline derivatives focus on their biological applications, such as interactions with proteins, there are examples of their application in non-biological systems. nih.govnih.gov

One area of interest is in the field of supramolecular chemistry, where quinoxaline derivatives can act as hosts in host-guest complexes. researchgate.net MD simulations can be employed to study the stability and dynamics of these complexes, providing information on the binding energies and the nature of the intermolecular interactions. For instance, a study on quinoxalinium salts demonstrated their ability to form host-guest complexes with anions, a process that could be modeled using MD simulations to understand the binding mechanism and selectivity. researchgate.net

In the context of materials science, quinoxaline-based polymers are being investigated for their electronic properties. rsc.org MD simulations could be used to model the morphology and dynamics of these polymers, helping to understand how the molecular structure of the quinoxaline monomer, such as this compound, influences the bulk properties of the material.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. These models establish a mathematical relationship between the molecular descriptors of a series of compounds and a specific property of interest.

Several QSPR studies have been conducted on quinoxaline derivatives to predict various properties, including their biological activities and physicochemical characteristics. For example, QSPR models have been developed to predict the anti-tubercular activities of quinoxaline derivatives. nih.gov These models often employ a range of molecular descriptors, such as topological, electronic, and steric parameters, to build a predictive model.

For this compound, QSPR modeling could be used to predict a variety of properties, such as its solubility, melting point, or its performance in a specific application, based on its calculated molecular descriptors. The development of a robust QSPR model would require a dataset of quinoxaline derivatives with experimentally determined properties and a selection of relevant molecular descriptors that capture the structural features responsible for the property of interest.

Relating Molecular Structure to Specific Physical or Material Properties

Detailed computational and theoretical investigations specifically focused on this compound and its direct structure-property relationships are not extensively available in the public domain. However, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the physical and material properties of novel organic compounds based on their molecular structure.

The molecular structure of this compound, characterized by a quinoxaline core substituted with a chlorine atom and two nitrile groups, suggests several key areas where its properties can be computationally explored. The presence of the electron-withdrawing chlorine and nitrile groups is expected to significantly influence the electronic properties of the quinoxaline system.

Theoretical calculations would typically begin with the optimization of the molecule's geometric structure to find its most stable conformation. From this optimized geometry, a range of properties can be calculated.

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the strong electron-withdrawing nature of the nitrile and chloro groups would be expected to lower the energy levels of both the HOMO and LUMO, potentially resulting in a specific HOMO-LUMO gap that dictates its potential as an electron acceptor in organic electronic materials.

Spectroscopic Properties: Computational methods can predict spectroscopic properties such as UV-Visible absorption spectra, infrared (IR) spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts. Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum. These theoretical predictions are invaluable for interpreting experimental data and understanding the electronic structure.

Non-Linear Optical (NLO) Properties: The presence of a conjugated π-system and strong electron-withdrawing groups in this compound suggests that it may possess significant non-linear optical properties. Computational analysis of polarizability (α) and hyperpolarizability (β) can provide insights into its potential for applications in optoelectronic devices.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Relates to the electron-donating ability. |

| LUMO Energy | (Value in eV) | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment (μ) | (Value in Debye) | Influences solubility and intermolecular interactions. |

| First Hyperpolarizability (β) | (Value in esu) | Indicates potential for non-linear optical applications. |

Further theoretical studies would be necessary to populate such a table with accurate data for this compound and to fully elucidate the relationship between its distinct molecular structure and its material properties.

Applications of 6 Chloroquinoxaline 2,3 Dicarbonitrile in Advanced Materials Science

Role as a Building Block in Organic Electronic Materials

The inherent π-deficient nature of the quinoxaline (B1680401) ring system is significantly amplified by the presence of the chloro and dicarbonitrile substituents in 6-Chloroquinoxaline-2,3-dicarbonitrile. researchgate.net This strong electron-accepting characteristic is a highly desirable trait for the development of organic electronic materials, which are foundational to technologies like flexible displays, printable circuits, and large-area solar cells. nih.gov The precise control over molecular structure offered by quinoxaline chemistry allows for the fine-tuning of electronic properties, such as energy levels and charge transport capabilities, which are critical for device performance. nih.govtandfonline.com

This compound serves as an essential precursor for the synthesis of advanced organic semiconductors. These materials form the active layer in devices like Organic Field-Effect Transistors (OFETs), which are the switching elements in modern electronics. frontiersin.org By incorporating this quinoxaline unit into larger conjugated polymer backbones, typically through metal-catalyzed cross-coupling reactions, chemists can create donor-acceptor (D-A) type polymers. frontiersin.org In these polymers, the quinoxaline moiety acts as the electron-acceptor, facilitating intramolecular charge transfer (ICT), a phenomenon crucial for efficient charge transport. tandfonline.comfrontiersin.org

The resulting polymers often exhibit p-type (hole-transporting) or n-type (electron-transporting) semiconductor behavior, with charge carrier mobilities suitable for practical applications. frontiersin.org The presence of multiple electron-withdrawing groups, such as in this compound, is a key strategy for modulating energy levels and enhancing the photovoltaic performance of these materials. tandfonline.com

Furthermore, the dinitrile functional groups of this compound allow it to act as a direct precursor in the template synthesis of macrocyclic compounds analogous to phthalocyanines. nih.govdergipark.org.tr Phthalocyanines are well-established organic semiconductors with robust thermal and chemical stability. The cyclotetramerization of dinitrile compounds like this one can lead to novel, nitrogen-rich macrocycles with unique photophysical and electronic properties, expanding the library of available semiconductor materials. nih.govresearchgate.net

Table 1: Electronic Properties of Representative Quinoxaline-Based Polymers for Organic Electronics This table showcases typical data for polymers containing quinoxaline derivatives, illustrating how their electronic properties are tailored for semiconductor applications.

| Polymer Name | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Application Reference |

|---|---|---|---|---|

| PQ1 | -5.58 | -4.28 | 1.30 | OFETs frontiersin.org |

| PBDT-CF3Qx | -5.35 | -3.35 | 2.00 | Polymer Solar Cells tandfonline.com |

| PBDT-CF3QxF | -5.46 | -3.40 | 2.06 | Polymer Solar Cells tandfonline.com |

| PBCl-Qx | -5.47 | -3.14 | 2.33 | Polymer Solar Cells acs.org |

| PBCl-Qx4Cl | -5.58 | -3.27 | 2.31 | Polymer Solar Cells acs.org |

In the realm of optoelectronics, this compound is a valuable component for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Its strong electron-accepting nature makes it an ideal building block for host materials or electron-transporting layers in OLEDs. nih.gov In OPVs, which convert sunlight into electricity, materials derived from this quinoxaline are employed as non-fullerene acceptors (NFAs). nih.govresearchgate.net

The performance of an OPV is critically dependent on the energy levels of the donor and acceptor materials in the active layer. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can be achieved by incorporating highly electron-deficient units like this compound, is advantageous for achieving high open-circuit voltages (Voc), a key parameter in solar cell efficiency. tandfonline.com The ability to tune the bandgap of polymers containing this moiety allows for the optimization of light absorption across the solar spectrum. researchgate.net

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying systems held together by non-covalent interactions. The structure of this compound is rich with features that can be exploited to design complex, self-assembling systems. These features include nitrogen atoms capable of hydrogen bonding and metal coordination, nitrile groups that are excellent ligands, and a planar aromatic system that promotes π-π stacking.

Molecular recognition is the foundation of supramolecular chemistry and is critical for applications like sensing and catalysis. The specific arrangement of functional groups in this compound allows it to act as a recognition unit for various guest species. The two nitrogen atoms within the quinoxaline ring and the two nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors or as coordination sites for metal cations. acs.orgnih.gov This allows for the design of receptors that can selectively bind to specific ions or small molecules, leading to a measurable response. nih.gov The flat, electron-poor aromatic surface can also participate in π-stacking interactions with electron-rich aromatic molecules, forming stable host-guest complexes.

Table 2: Potential Non-Covalent Interactions involving this compound

| Interaction Type | Relevant Structural Feature(s) | Potential Partner Molecule/Ion |

|---|---|---|

| Hydrogen Bonding | Quinoxaline and Nitrile Nitrogen Atoms | H-bond donors (e.g., water, alcohols, amides) |

| Metal Coordination | Quinoxaline and Nitrile Nitrogen Atoms | Metal Cations (e.g., Ag+, Cu2+, Zn2+) |

| π-π Stacking | Planar Aromatic Quinoxaline Ring | Electron-rich aromatic systems (e.g., benzene (B151609), pyrene) |

| Halogen Bonding | Chlorine Atom | Lewis bases (e.g., amines, ethers) |

The dinitrile functionality of this compound makes it an excellent candidate as an organic linker for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). scispace.com In these materials, metal ions or clusters are connected by organic ligands to form extended one-, two-, or three-dimensional networks. researchgate.netnih.gov The nitrile groups can coordinate to metal centers in a monodentate or bridging fashion, allowing for the formation of robust, crystalline frameworks.

The resulting quinoxaline-based MOFs can exhibit properties derived from both the metal centers and the organic linkers. For instance, they can be designed to have permanent porosity for gas storage and separation, or to possess catalytic activity. researchgate.netrsc.org Furthermore, incorporating photoactive quinoxaline units can lead to MOFs with interesting luminescent properties, which can be used for sensing or white-light emission applications. nih.govnih.gov

Advanced Chemical Sensing Platforms

The unique properties that make this compound suitable for organic electronics and supramolecular chemistry also enable its use in advanced chemical sensing platforms. nih.gov Sensors based on quinoxaline derivatives can detect a wide range of analytes, including metal ions, anions, and biologically relevant molecules, through changes in their optical or electronic properties. researchgate.netacs.orgmdpi.com

A common sensing mechanism involves fluorescence quenching or enhancement. A sensor molecule containing the quinoxaline unit may exhibit native fluorescence. Upon binding a specific analyte (e.g., a heavy metal ion like Hg²⁺), the fluorescence can be turned "off" or "on," providing a clear signal of the analyte's presence. nih.gov The high electron affinity of the this compound core makes it particularly sensitive to interactions that alter its electronic state.

Another approach is the creation of photoelectrochemical (PEC) sensors. Here, a semiconducting polymer derived from this compound is used as the photoactive material. When the material absorbs light, it generates a photocurrent. The presence of a target analyte, such as dopamine, can interact with the polymer and modulate the photocurrent, allowing for highly sensitive detection. bohrium.com The versatility of quinoxaline chemistry allows for the development of tailored sensors with high selectivity and low detection limits for environmental monitoring and biomedical diagnostics. nih.govbohrium.com

Design of Chemo- and Fluorosensors

The design of chemosensors based on the this compound framework often involves the strategic introduction of specific recognition units and signaling moieties. The quinoxaline core, with its electron-deficient nature enhanced by the dinitrile groups, serves as an excellent platform for creating push-pull chromophores. These systems typically consist of an electron-donating group linked to the electron-accepting quinoxaline core, leading to intramolecular charge transfer (ICT) phenomena. mdpi.com

For instance, water-soluble quinoxaline derivatives have been developed for pH measurements in acidic aqueous media. mdpi.com By attaching hydrophilic electron-donating groups, such as (3-aminopropyl)amino substituents, to the quinoxaline ring, researchers have created sensors that exhibit significant shifts in their absorption and emission spectra in response to pH changes. mdpi.com This solubility in aqueous environments is crucial for biological and environmental sensing applications. The synthesis of such sensors often utilizes palladium-catalyzed C-N cross-coupling reactions to introduce the desired functionalities. mdpi.com

Furthermore, the versatility of the quinoxaline structure allows for its incorporation into more complex systems, such as V-shaped luminophores. These molecules, featuring an electron-withdrawing quinoxaline core and arylthienyl donor fragments, have demonstrated potential as colorimetric and luminescent pH sensors, showing noticeable color changes and fluorescence switching upon acidification.

Sensing Mechanisms Based on Electronic or Optical Changes

The sensing capabilities of this compound-based sensors are rooted in well-defined photophysical mechanisms, primarily Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET). These mechanisms govern the changes observed in the sensor's absorption and fluorescence spectra upon interaction with an analyte.

In ICT-based sensors, the binding of an analyte to the receptor part of the molecule alters the electron density distribution within the push-pull system. This change in the dipole moment of the excited state leads to a shift in the emission wavelength, providing a detectable signal. A series of symmetrical cross-conjugated luminophores with a quinoxaline unit have been shown to exhibit different ICT interactions, leading to applications in sensing Fe³⁺ and Ag⁺ ions. rsc.org

The PET mechanism, on the other hand, involves the transfer of an electron between the fluorophore (the quinoxaline unit) and the receptor upon photoexcitation. In the "off" state, the fluorescence of the quinoxaline core is quenched due to electron transfer from the receptor. When the receptor binds to an analyte, the energy levels of its frontier orbitals are altered, inhibiting the PET process and "turning on" the fluorescence. The design of sensors that combine both PET and ICT mechanisms can lead to highly sensitive and selective detection of specific ions. rsc.org

The fluorescence of quinoxaline derivatives can also be modulated by protonation. In acidic conditions, the nitrogen atoms in the pyrazine (B50134) ring can be protonated, which can lead to fluorescence quenching or a spectral shift, providing a mechanism for pH sensing. nih.gov

Catalytic Applications

The nitrogen-containing heterocyclic structure of this compound and its derivatives provides opportunities for their use in catalysis, both as ligands for metal-catalyzed reactions and as organocatalysts.

Ligands in Metal-Catalyzed Reactions

Derivatives of this compound can act as ligands, coordinating with metal centers to form catalytically active complexes. The nitrogen atoms of the quinoxaline ring and the nitrile groups can serve as coordination sites. These metal complexes can then be employed in a variety of organic transformations.

For example, mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with Schiff base ligands derived from quinoxalin-2(1H)-one have been synthesized and characterized. nih.gov These complexes have shown potential in various applications, including biological and electrochemical studies. The quinoxaline moiety in these ligands plays a crucial role in stabilizing the metal center and influencing the catalytic activity. Research has also explored the synthesis and properties of Re(I) carbonyl complexes incorporating bidentate ligands based on 2,3-bis(2-pyridyl)quinoxaline. isca.in

Furthermore, conjugated polymers containing quinoxaline-based units functionalized with Ru(II) polypyridine complexes have been synthesized and investigated for their photophysical properties, suggesting potential applications in photocatalysis. isca.in

Organic Catalysis Based on the Heterocyclic Framework

The quinoxaline framework itself can participate in organic catalysis. The acidic protons and the Lewis basic nitrogen atoms within the quinoxaline structure can facilitate certain organic reactions. While direct catalytic applications of this compound are not extensively reported, the broader class of quinoxaline derivatives has been explored in organocatalysis.